

TrxR1-IN-1 CAS number and supplier information

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Compound of Interest

Compound Name: TrxR1-IN-1

Cat. No.: B12388808

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TrxR1-IN-1: A Technical Guide for Researchers

An In-depth Examination of a Potent Thioredoxin Reductase 1 Inhibitor for Drug Development Professionals

This technical guide provides a comprehensive overview of **TrxR1-IN-1**, a potent and specific irreversible inhibitor of cytosolic thioredoxin reductase 1 (TrxR1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the thioredoxin system in cancer and other diseases.

Chemical and Supplier Information

TrxR1-IN-1, also known as TRi-1, is a small molecule inhibitor with the chemical name 2-[(4-chlorophenyl)sulfonyl]-6-methoxy-3-nitro-pyridine.

Identifier	Value
CAS Number	246020-68-8
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₅ S
Molecular Weight	328.7 g/mol
Synonyms	TRi-1, TxnR1 Inhibitor 1, Txnrd1 Inhibitor 1

Suppliers:

TrxR1-IN-1 is commercially available from various chemical suppliers, including:

- Cayman Chemical
- GlpBio
- Biomol

Mechanism of Action and Therapeutic Rationale

TrxR1 is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis and supporting cell proliferation and survival. In many cancer types, TrxR1 is overexpressed, contributing to aggressive tumor growth and resistance to therapy.

TrxR1-IN-1 is an irreversible inhibitor of TrxR1, with a reported IC₅₀ of 12 nM for the cytosolic form (TXNRD1). By inhibiting TrxR1, **TrxR1-IN-1** disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS), which can selectively induce apoptosis in cancer cells that already exhibit higher levels of oxidative stress compared to normal cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of **TrxR1-IN-1**.

Table 1: In Vitro Efficacy of **TrxR1-IN-1**

Parameter	Cell Line	Value	Reference
IC ₅₀ (TrxR1 Inhibition)	-	12 nM	
IC ₅₀ (Cell Viability)	FaDu (Head and Neck Cancer)	0.72 μ M	
Effect on H ₂ O ₂ Production	FaDu (Head and Neck Cancer)	Concentration- and time-dependent increase	
JNK and p38 Phosphorylation	FaDu (Head and Neck Cancer)	Efficiently activates at 0.679 and 6.79 μ M	

Table 2: In Vivo Efficacy of **TrxR1-IN-1**

Animal Model	Treatment Regimen	Outcome	Reference
Human Tumor Xenografts	10 mg/kg; i.v.; twice a day for 4 days	Impaired growth and viability	
Syngeneic Mouse Tumors	5 mg/kg; i.p.; twice a week for 3 weeks	Impaired growth and viability	

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize TrxR1 inhibitors like **TrxR1-IN-1**.

Cellular Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the activity of TrxR in cell lysates.

- Cell Lysis:
 - Treat cells with the desired concentrations of **TrxR1-IN-1** for the specified time.
 - Harvest and wash the cells with ice-cold PBS.

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the total protein concentration of the lysate using a BCA assay.
- Enzymatic Reaction:
 - Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), EDTA, NADPH, and insulin.
 - Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to the reaction mixture in a 96-well plate.
 - Incubate the plate at 37°C for 30 minutes to allow the reduction of insulin by TrxR.
- Detection:
 - Terminate the reaction by adding a solution of DTNB in guanidine hydrochloride.
 - Measure the absorbance at 412 nm using a microplate reader. The increase in absorbance corresponds to the reduction of DTNB by the reduced insulin, which is proportional to the TrxR activity.

Western Blot Analysis for TrxR1 and Signaling Proteins

This protocol is used to determine the protein levels of TrxR1 and downstream signaling molecules.

- Sample Preparation:
 - Prepare cell lysates as described in the cellular TrxR activity assay protocol.
 - Denature the protein samples by heating with Laemmli buffer.
- SDS-PAGE and Transfer:
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TrxR1, anti-phospho-JNK) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Wash the membrane with TBST.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
 - Use a loading control, such as β -actin or GAPDH, to normalize protein levels.

Cellular Thermal Shift Assay (CETSA)

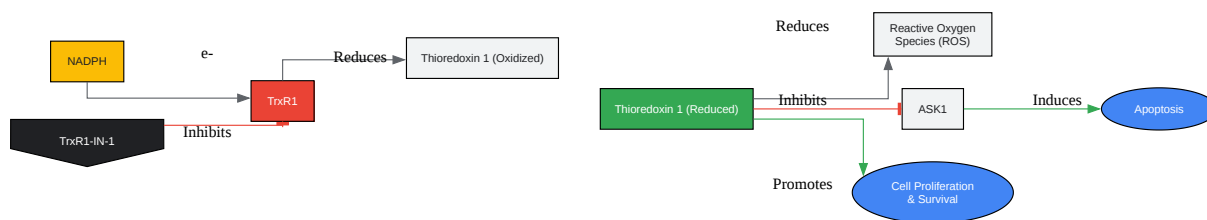
CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment.

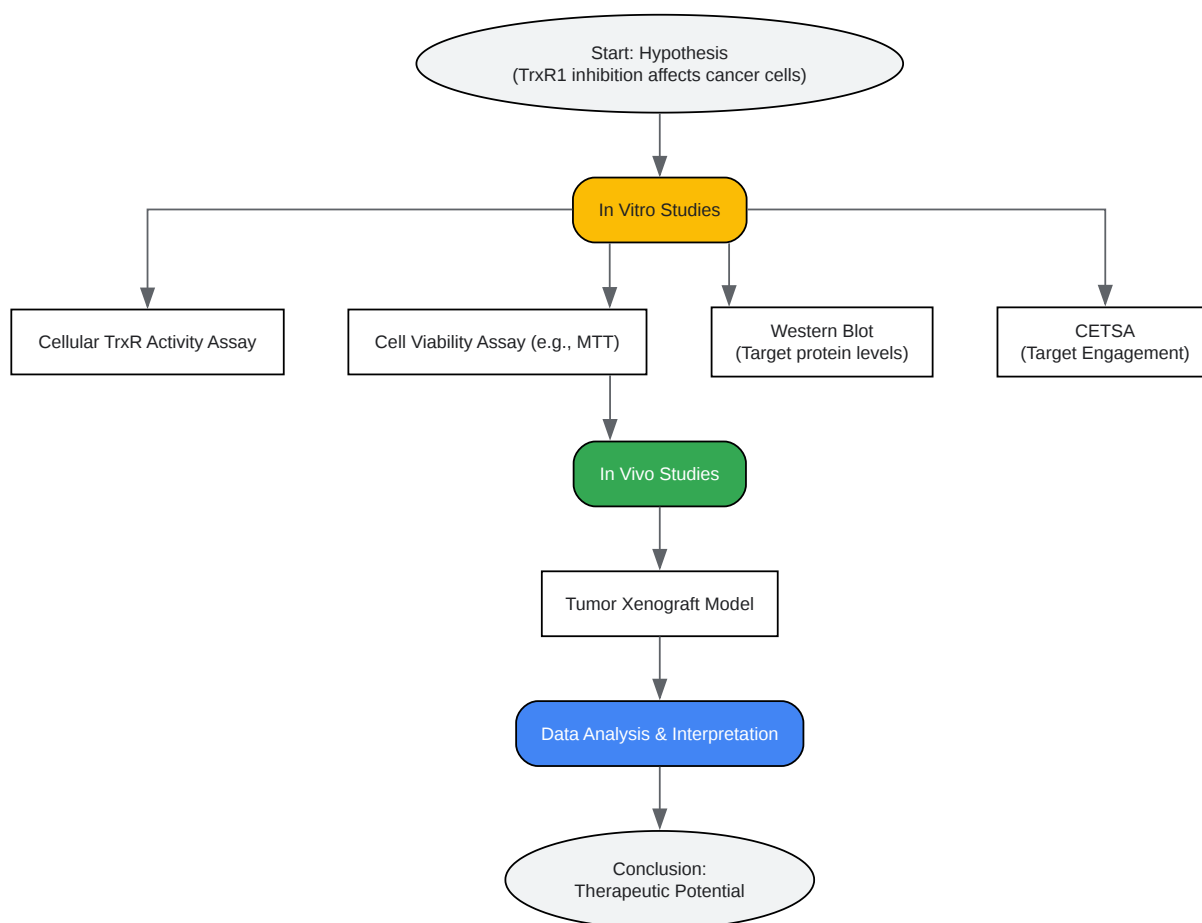
- Cell Treatment and Heating:
 - Treat intact cells with **TrxR1-IN-1** or vehicle control.
 - Heat the cell suspensions at a range of temperatures to induce protein denaturation.
- Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles.

- Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
- Detection:
 - Analyze the amount of soluble TrxR1 in the supernatant by Western blotting or ELISA. Ligand binding stabilizes the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TrxR1 and a typical experimental workflow for evaluating TrxR1 inhibitors.





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